REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:5][C:6]([O:8][CH3:9])=[O:7])#[N:4].[CH3:10][O:11][CH:12]([O:15][CH3:16])[CH2:13]Br.[Na+].[Br-]>CN(C)C=O.C1C=CC=CC=1>[C:3]([CH:5]([CH2:13][CH:12]([O:15][CH3:16])[O:11][CH3:10])[C:6]([O:8][CH3:9])=[O:7])#[N:4] |f:0.1,4.5|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
163.5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
228.2 g
|
Type
|
reactant
|
Smiles
|
COC(CBr)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Br-]
|
Name
|
|
Quantity
|
1400 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
the room temperature
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to a small volume by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
partitioned between ether and water
|
Type
|
WASH
|
Details
|
The ether portion was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4 which
|
Type
|
CUSTOM
|
Details
|
was then removed by filtration
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a liquid residue
|
Type
|
DISTILLATION
|
Details
|
This liquid was distilled at reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The fraction distilling at 65°-68° C.
|
Type
|
CUSTOM
|
Details
|
0.15 Torr was collected
|
Type
|
CUSTOM
|
Details
|
yielding 83.2 g (32.9% theory)
|
Reaction Time |
60 min |
Name
|
|
Type
|
|
Smiles
|
C(#N)C(C(=O)OC)CC(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |